

Application Notes and Protocols: Synthesis of CYP1B1 Ligand 2

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Compound of Interest

Compound Name: CYP1B1 ligand 2

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Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] It is overexpressed in a wide range of human tumors, making it a significant target in cancer therapy.[2][3] CYP1B1 is involved in the metabolic activation of procarcinogens and the development of resistance to several anticancer drugs.[3][4] Therefore, the development of potent and selective CYP1B1 inhibitors is a crucial area of research. This document provides a detailed protocol for the synthesis of **CYP1B1 Ligand 2**, a potential inhibitor of CYP1B1, and outlines its relevance in cancer research.

CYP1B1 Ligand 2 is identified as the target protein ligand for the PROTAC (Proteolysis Targeting Chimera) CYP1B1 degrader-2, suggesting its application in targeted protein degradation strategies for lung cancer research.[5]

Chemical Profile of **CYP1B1 Ligand 2**: [5]

Property	Value
Molecular Formula	C18H12ClN3OS2
CAS Number	2836297-58-4
SMILES	<chem>C1C=CC=C(C=C1)NC2=NC(=CS2)C3=NC(=CS3)C4=CC=CC=C4O</chem>

Comparative Activity of CYP1B1 Inhibitors

The development of selective CYP1B1 inhibitors is challenging due to the high homology with other CYP1A enzymes.[2] The following table summarizes the inhibitory activity of various reported CYP1B1 inhibitors.

Compound	CYP1B1 IC50 (nM)	Selectivity over CYP1A1	Selectivity over CYP1A2	Reference
α -Naphthoflavone (ANF)	60	-	-	[6]
Compound 4c (a flavonoid derivative)	0.043	~267-fold	~6209-fold	[6]
2,4,3',5'-Tetramethoxystilbene (TMS)	6	50-fold	500-fold	[6]
Compound C9	2.7	>37037-fold	>7407-fold	[2][6]
Compound 2a	75	>10-fold	-	[4]
Compound 9e (ANF derivative)	0.49	-	-	[7]
Compound 9j (ANF derivative)	0.52	-	-	[7]

Experimental Protocols

Synthesis of CYP1B1 Ligand 2

The following is a proposed synthetic protocol for **CYP1B1 Ligand 2** based on its bithiazole scaffold, a common motif in potent CYP1B1 inhibitors. This protocol is based on general principles of organic synthesis for similar structures.

Materials:

- 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
- Thiourea
- 2,4-dichloro-1,3,5-triazine
- 4-chloroaniline
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Ethanol
- Ethyl acetate
- Hexane
- Sodium bicarbonate
- Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole:

- To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).
- Reflux the mixture for 4 hours.
- Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-4-(4-hydroxyphenyl)thiazole.
- Synthesis of 2-chloro-4-(4-(2-aminothiazol-4-yl)phenyl)thiazole:
 - This step involves the construction of the second thiazole ring, which is a common strategy in the synthesis of bithiazole compounds. A plausible approach would be a Hantzsch thiazole synthesis variant or a cross-coupling strategy. For the purpose of this protocol, a representative multi-step procedure is outlined.
- Final coupling to synthesize **CYP1B1 Ligand 2**:
 - Dissolve 2-chloro-4-(4-(2-aminothiazol-4-yl)phenyl)thiazole (1.0 eq) and 4-chloroaniline (1.2 eq) in DMF.
 - Add DIPEA (2.0 eq) to the mixture.
 - Heat the reaction at 80°C for 12 hours.
 - After cooling, pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain **CYP1B1 Ligand 2**.

Characterization:

- The final product should be characterized by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

In Vitro CYP1B1 Inhibition Assay (EROD Assay)

The inhibitory activity of the synthesized ligand against CYP1B1 can be determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay.[3]

Materials:

- Recombinant human CYP1B1 enzyme
- 7-Ethoxyresorufin
- NADPH
- Potassium phosphate buffer
- Synthesized **CYP1B1 Ligand 2**
- 96-well microplate
- Fluorescence plate reader

Procedure:

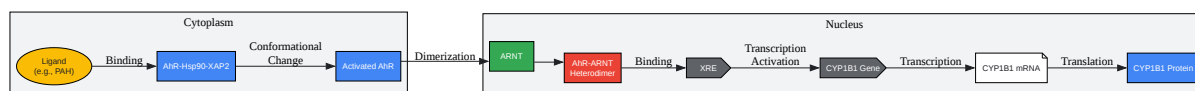
- Prepare a stock solution of the synthesized ligand in DMSO.
- In a 96-well plate, add potassium phosphate buffer, recombinant CYP1B1 enzyme, and varying concentrations of the ligand.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding a solution of 7-ethoxyresorufin and NADPH.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding acetonitrile.

- Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
- Calculate the percent inhibition for each concentration of the ligand and determine the IC50 value by non-linear regression analysis.

Signaling Pathway and Experimental Workflow

CYP1B1 Regulatory Pathway

CYP1B1 expression is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] Upon binding to a ligand (e.g., polycyclic aromatic hydrocarbons), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter region of the CYP1B1 gene, inducing its transcription.[8][9]

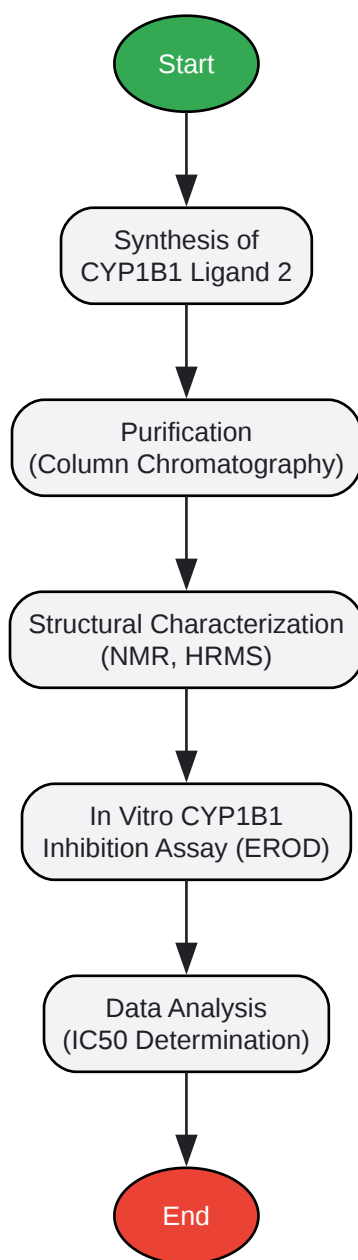


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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 gene expression.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of **CYP1B1 Ligand 2**.



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Caption: General workflow for the synthesis and evaluation of **CYP1B1 Ligand 2**.

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